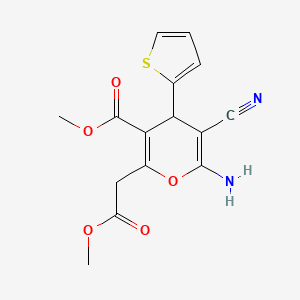![molecular formula C19H18N4O5 B11580691 N-(2-methoxyethyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B11580691.png)
N-(2-methoxyethyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a phthalazine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a nitrophenyl group and a methoxyethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:
Formation of the Phthalazine Core: The synthesis begins with the formation of the phthalazine core. This can be achieved by the cyclization of a suitable hydrazine derivative with a phthalic anhydride or a phthalic acid derivative under acidic or basic conditions.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via a nitration reaction. This involves treating the phthalazine intermediate with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced through an alkylation reaction. This involves reacting the phthalazine intermediate with a suitable alkylating agent, such as methoxyethyl chloride, in the presence of a base like potassium carbonate.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety. This can be achieved by reacting the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, under appropriate conditions.
Industrial Production Methods
Industrial production of N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The methoxyethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Oxidation: Formation of the corresponding carboxylic acid derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways. It can serve as a tool compound to investigate the role of specific proteins or enzymes in disease mechanisms.
Materials Science: The compound’s unique chemical properties make it a candidate for developing new materials with specific functionalities, such as sensors or catalysts.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.
作用機序
The mechanism of action of N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: can be compared with other similar compounds, such as:
N-(2-METHOXYETHYL)-2-[4-(3-AMINOPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: This compound has an amino group instead of a nitro group, which affects its chemical reactivity and biological activity.
N-(2-METHOXYETHYL)-2-[4-(3-HYDROXYPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: This compound has a hydroxyl group instead of a nitro group, which influences its solubility and interaction with biological targets.
N-(2-METHOXYETHYL)-2-[4-(3-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE: This compound has a methyl group instead of a nitro group, which alters its steric properties and chemical behavior.
The uniqueness of N-(2-METHOXYETHYL)-2-[4-(3-NITROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE lies in the presence of the nitro group, which imparts specific electronic and steric properties, influencing its reactivity and interactions with biological targets.
特性
分子式 |
C19H18N4O5 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC名 |
N-(2-methoxyethyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide |
InChI |
InChI=1S/C19H18N4O5/c1-28-10-9-20-17(24)12-22-19(25)16-8-3-2-7-15(16)18(21-22)13-5-4-6-14(11-13)23(26)27/h2-8,11H,9-10,12H2,1H3,(H,20,24) |
InChIキー |
SJECSIDHVQIVPT-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11580617.png)
![9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11580624.png)
![prop-2-en-1-yl 2-[3,9-dioxo-1-(3-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11580625.png)
![{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11580633.png)
![ethyl (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11580639.png)
![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B11580651.png)
![7-(4-methoxyphenyl)-12-propan-2-yl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11580655.png)
![N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580661.png)
![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11580663.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-butoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580671.png)

![N-(3,5-dimethylphenyl)-4-[(9H-purin-6-ylsulfanyl)methyl]benzamide](/img/structure/B11580698.png)
![cyclohexyl{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methanone](/img/structure/B11580702.png)
![Methyl 5-methyl-7-(2-propoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11580709.png)
